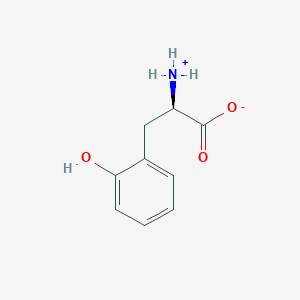

2-Hydroxy-D-Phenylalanine

概要

説明

2-Hydroxy-D-Phenylalanine is a derivative of phenylalanine, an essential aromatic amino acid. This compound carries a hydroxy substituent at the second position on the benzene ring, making it a unique phenylalanine derivative . It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-D-Phenylalanine can be achieved through various methods, including enzymatic and chemical synthesis. Enzymatic synthesis often involves the use of engineered enzymes such as phenylalanine ammonia lyase or tyrosine ammonia lyase, which can catalyze the hydroxylation of phenylalanine . Chemical synthesis may involve multiple steps, including the protection of functional groups, hydroxylation, and deprotection .

Industrial Production Methods: Industrial production of this compound typically employs biocatalytic processes due to their efficiency and environmental friendliness. Multi-enzyme cascade systems are particularly effective, as they allow for the conversion of substrates to the desired product without the need for intermediate purification . These processes are optimized for substrate concentration, reaction conditions, and enzyme activity to maximize yield and purity .

化学反応の分析

Types of Reactions: 2-Hydroxy-D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.

Major Products:

Oxidation: Quinones or other oxidized phenylalanine derivatives.

Reduction: Alcohols or amines.

Substitution: Halogenated or alkylated phenylalanine derivatives.

科学的研究の応用

Biochemical Detection Methods

Detection of Hydroxyl Radicals:

One of the most significant applications of 2-Hydroxy-D-Phenylalanine is its use as a probe for detecting hydroxyl radicals (). Research has demonstrated that D-phenylalanine can effectively yield ortho-, meta-, and para-tyrosine when exposed to hydroxyl radicals. This reaction allows for the quantification of reactive oxygen species in biological systems, providing insights into oxidative stress and related pathophysiological conditions such as ischemia/reperfusion injury .

Methodology:

The detection process typically involves high-performance liquid chromatography (HPLC) to analyze the products formed from the reaction of D-phenylalanine with hydroxyl radicals. Studies have shown that this method can be applied to intact organs, enhancing the understanding of oxidative damage in real-time physiological conditions .

Therapeutic Uses

Potential in Treating Neurological Disorders:

D-phenylalanine has been investigated for its potential therapeutic effects in treating conditions such as depression and chronic pain. Some studies suggest that it may enhance mood and cognitive function by influencing neurotransmitter levels in the brain, although results have been mixed regarding its efficacy .

Role in Vitiligo Treatment:

Another notable application is in the treatment of vitiligo, a skin condition characterized by loss of pigmentation. When combined with ultraviolet A (UVA) light therapy, D-phenylalanine has shown promise in improving skin pigmentation .

Metabolic Studies

Effects on Metabolism:

Research into the metabolic pathways involving D-phenylalanine has revealed its role in various biochemical processes. Studies indicate that it can influence the synthesis of neurotransmitters and hormones, which are crucial for maintaining metabolic homeostasis. For instance, D-phenylalanine's involvement in dopamine synthesis suggests potential implications for metabolic disorders linked to neurotransmitter imbalances .

Biocatalytic Synthesis:

Recent advancements have also highlighted the use of engineered enzymes for the biocatalytic production of D-phenylalanine analogs. These engineered enzymes can selectively produce various phenylalanine derivatives, which may have applications in pharmaceuticals and biotechnology .

Case Studies and Research Findings

作用機序

The mechanism of action of 2-Hydroxy-D-Phenylalanine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as phenylalanine hydroxylase, which converts it to tyrosine . This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its interaction with these molecular targets and pathways, influencing various physiological processes .

類似化合物との比較

L-Phenylalanine: The natural form of phenylalanine used in protein synthesis.

L-Tyrosine: A hydroxylated derivative of phenylalanine involved in neurotransmitter synthesis.

D-Phenylalanine: The D-enantiomer of phenylalanine, which has different biological properties compared to the L-form.

Uniqueness: 2-Hydroxy-D-Phenylalanine is unique due to its specific hydroxylation pattern and its D-configuration. This configuration imparts distinct biochemical properties, making it valuable for specific research and industrial applications .

生物活性

2-Hydroxy-D-Phenylalanine (2-OH-D-Phe) is an analog of the amino acid D-phenylalanine, which has garnered interest due to its potential biological activities, particularly in pain management and neuropharmacology. This article explores the biological activity of 2-OH-D-Phe, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a hydroxyl group at the second carbon of the phenylalanine structure. This modification may influence its interaction with biological systems, particularly in relation to neurotransmitter modulation and pain perception.

The biological activity of 2-OH-D-Phe is primarily linked to its interaction with neurotransmitter systems:

- Opioidergic System : Studies suggest that D-phenylalanine can modulate pain pathways by interacting with opioid receptors. The addition of a hydroxyl group in 2-OH-D-Phe may enhance this interaction, potentially leading to increased analgesic effects .

- GABAergic Transmission : Research indicates that D-phenylalanine influences GABA transmission in the substantia nigra, which is crucial for regulating dopamine release in reward pathways. This suggests that 2-OH-D-Phe may similarly affect GABAergic activity .

Pain Management

D-phenylalanine has been proposed as a treatment for chronic pain conditions. Preliminary studies indicate that 2-OH-D-Phe could exhibit similar analgesic properties due to its structural similarity to D-phenylalanine and its potential to inhibit pain pathways .

Table 1: Comparative Analysis of D-Phenylalanine and this compound in Pain Management

| Compound | Mechanism of Action | Therapeutic Use | Evidence Level |

|---|---|---|---|

| D-Phenylalanine | Opioid receptor modulation | Chronic pain relief | Moderate |

| 2-Hydroxy-D-Phe | Potential enhancement of opioid effects | Chronic pain relief (proposed) | Preliminary |

Case Studies and Clinical Trials

- Chronic Pain Studies : A study involving the administration of D-phenylalanine showed significant increases in nociceptive thresholds in animal models. This effect was found to be naloxone-reversible, indicating an opioid-mediated mechanism .

- Neuroimaging Studies : Functional MRI studies demonstrated that D-phenylalanine administration led to increased activation in brain regions associated with pain processing and reward, suggesting potential applications for 2-OH-D-Phe in treating addiction-related disorders .

- In Vitro Studies : Research has shown that 2-OH-D-Phe may enhance the efficacy of certain analgesics when used in combination therapies, indicating a synergistic effect that warrants further investigation .

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-D-Phenylalanine, and what are their key methodological considerations?

Level: Basic

Answer:

Synthesis of this compound typically involves enantioselective methods to ensure stereochemical purity. Key steps include:

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent hydroxyl/amine oxidation during synthesis .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Evans auxiliaries) to achieve the D-configuration, critical for biological activity .

- Purification : High-performance liquid chromatography (HPLC) with chiral columns resolves enantiomeric impurities .

Reference: Evidence from laboratory protocols and molecular structure data .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Level: Basic

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies hydroxyl and amine protons (δ 3.8–4.2 ppm for α-carbon; δ 6.8–7.2 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₉H₁₁NO₄, theoretical 197.19 g/mol) and detects fragmentation patterns .

- Infrared (IR) Spectroscopy : Validates hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) groups .

Reference: Molecular formula and spectroscopic guidelines .

Q. How can researchers resolve contradictions in reported enantiomeric purity values for this compound across different studies?

Level: Advanced

Answer:

Discrepancies often arise from inconsistent chromatographic conditions or calibration standards. To resolve:

- Standardize chiral HPLC protocols : Use cellulose-based columns (e.g., Chiralpak® IC) with mobile phases like hexane:isopropanol (95:5) for reproducibility .

- Cross-validate with circular dichroism (CD) : Compare optical rotation ([α]D²⁵ = +12.5° in water) to confirm stereochemical integrity .

- Report uncertainty margins : Include error ranges for retention times and peak areas .

Reference: Contradiction analysis frameworks and isomer data .

Q. What experimental strategies are recommended to address the solubility challenges of this compound in aqueous buffers?

Level: Advanced

Answer:

The compound’s low solubility in water (≈1.2 mg/mL at pH 7.0) requires tailored strategies:

- Co-solvent systems : Add DMSO or ethanol (10–20% v/v) to enhance solubility without denaturing proteins .

- pH adjustment : Use buffers at pH 8.5–9.0 to deprotonate the carboxylic acid group, increasing hydrophilicity .

- Lyophilization : Pre-dissolve in dilute HCl (0.1 M), freeze-dry, and reconstitute in target buffers .

Reference: Solubility data and sample preparation protocols .

Q. How should researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Level: Advanced

Answer:

Stability studies must account for hydrolytic and oxidative degradation:

- Accelerated degradation assays : Incubate at 40°C/75% RH for 4 weeks to simulate long-term storage .

- HPLC monitoring : Track degradation products (e.g., quinone derivatives) using C18 columns and UV detection at 280 nm .

- pH-dependent stability : Test buffers across pH 2–10; note instability at pH > 8 due to hydroxyl group oxidation .

Reference: Stability testing guidelines and degradation pathways .

Q. What analytical approaches are critical for distinguishing this compound from its structural analogs in complex biological matrices?

Level: Advanced

Answer:

Differentiation from analogs (e.g., L-DOPA) requires:

- Tandem MS (MS/MS) : Monitor unique fragmentation ions (m/z 180.1 for this compound vs. m/z 197.2 for L-DOPA) .

- Ion mobility spectrometry (IMS) : Separate isomers based on collision cross-section differences .

- Isotopic labeling : Synthesize ¹³C-labeled internal standards to quantify low-abundance species in plasma/urine .

Reference: Structural analogs and advanced separation techniques .

特性

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020327 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24008-77-3 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。